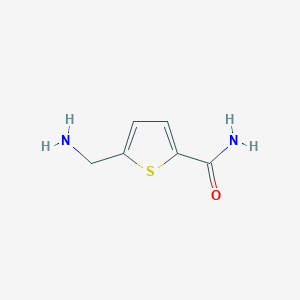

5-(Aminomethyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

5-(aminomethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C6H8N2OS/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H2,8,9) |

InChI Key |

LGIOCFXHDCIQIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)CN |

Origin of Product |

United States |

Foundational & Exploratory

5-(Aminomethyl)thiophene-2-carboxamide: Structural & Synthetic Guide

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(Aminomethyl)thiophene-2-carboxamide , a critical heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD).

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a primary amide at the C2 position and a primary aminomethyl group at the C5 position. It serves as a high-value scaffold in medicinal chemistry, particularly for targeting kinases (hinge binding) and serine proteases (S1 pocket interactions). While often generated in situ or as a library member, its commercial accessibility is primarily driven through its stable precursors: the methyl ester (CAS 75985-18-1) and the carboxylic acid (CAS 120889-75-0).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers[4][5][6][7]

-

IUPAC Name: this compound

-

Common Precursor CAS (Methyl Ester): 75985-18-1[1]

-

Common Precursor CAS (Carboxylic Acid): 120889-75-0

-

Molecular Formula: C₆H₈N₂OS

-

Molecular Weight: 156.21 g/mol

-

SMILES: NC(=O)c1ccc(CN)s1

Structural Geometry & Electronic Properties

The molecule features a planar thiophene ring which acts as a bioisostere for phenyl and pyridine rings. The sulfur atom imparts unique electronic properties:

-

Aromaticity: Thiophene is electron-rich (π-excessive) compared to benzene, making the C5 position susceptible to electrophilic attack if not substituted.

-

Dipole Moment: The sulfur atom and the carbonyl of the amide create a distinct dipole vector, influencing orientation in protein binding pockets.

-

Vectorality: The 2,5-substitution pattern provides a linear geometry (approx. 148° angle between substituents), ideal for linking two distinct binding domains.

Physicochemical Profile

The following properties are critical for assessing the "druggability" of this fragment. Data is derived from consensus computational models calibrated against the methyl ester precursor.

| Property | Value | Context |

| LogP (Predicted) | -0.8 to -0.3 | Highly hydrophilic; ideal for fragment libraries (Rule of 3 compliant). |

| TPSA | ~85 Ų | High polar surface area relative to size; suggests good solubility but potential permeability issues if not elaborated. |

| H-Bond Donors | 3 | Amide NH₂ (2) + Amine NH₂ (2) - Note: Primary amine is protonated at physiological pH. |

| H-Bond Acceptors | 2 | Amide Carbonyl (1) + Thiophene Sulfur (weak). |

| pKa (Amine) | ~9.5 | The primary amine will be positively charged at pH 7.4. |

| pKa (Amide) | ~15 | Neutral at physiological pH. |

Synthetic Pathways

Due to the high polarity and reactivity of the free amine, the synthesis typically proceeds through protected intermediates. Below are the two primary industry-standard protocols.

Synthesis Diagram (Graphviz)

[2]

Detailed Protocol: Ammonolysis Route

Objective: Conversion of Methyl 5-(aminomethyl)thiophene-2-carboxylate (HCl salt) to the target carboxamide.

-

Protection (Recommended):

-

Suspend the methyl ester HCl salt (1.0 eq) in DCM.

-

Add Triethylamine (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at RT for 4 hours. Wash with water/brine, dry (MgSO₄), and concentrate to yield the Boc-protected ester.

-

Rationale: Protecting the amine prevents polymerization and side reactions during the amidation step.

-

-

Amidation:

-

Dissolve the Boc-ester in 7N Ammonia in Methanol (10 vol).

-

Seal in a pressure tube and heat to 60°C for 12-24 hours.

-

Monitor by LCMS for conversion of ester (M+) to amide (M-15).

-

Concentrate to dryness.

-

-

Deprotection:

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir at RT for 1-2 hours. The product often precipitates as the hydrochloride salt.

-

Filter and wash with diethyl ether to obtain This compound HCl .

-

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a "privileged scaffold" because it satisfies multiple binding requirements simultaneously.

Specific Target Classes

-

Kinase Inhibitors: The thiophene-2-carboxamide motif mimics the adenine ring of ATP. The amide hydrogens form hydrogen bonds with the hinge region backbone carbonyls, while the thiophene sulfur can interact with the gatekeeper residue. The 5-aminomethyl group projects into the solvent-exposed region, allowing for solubilizing groups to be attached.

-

Serine Proteases (Factor Xa / Thrombin): The basic primary amine (or derivatives thereof) mimics the arginine side chain of the natural substrate, forming a critical salt bridge with the Aspartate residue at the bottom of the S1 specificity pocket.

-

Antibacterial Agents: Thiophene-carboxamide derivatives have shown efficacy against S. aureus and P. aeruginosa by disrupting bacterial redox homeostasis.

Stability & Storage

-

Physical State: The free base is often an oil or low-melting solid; the Hydrochloride (HCl) salt is a stable, white to off-white crystalline solid.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Reactivity:

-

Oxidation: The thiophene ring is susceptible to oxidation to the S-oxide or sulfone under harsh oxidizing conditions.

-

Acylation: The primary amine is highly nucleophilic and will readily react with electrophiles (acid chlorides, isocyanates).

-

References

-

Precursor Source (Methyl Ester): Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride. CAS 171670-22-7 (Salt), 75985-18-1 (Free Base). Available from Fluorochem, Enamine, and Sigma-Aldrich.

-

Precursor Source (Carboxylic Acid): 5-(Aminomethyl)thiophene-2-carboxylic acid. CAS 120889-75-0.

-

Scaffold Application (Kinase Inhibition): Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Int J Mol Sci. 2025 Jul 16;26(14):6823.

-

Scaffold Application (P2Y14 Antagonists): Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists. J Med Chem. 2024 Jul 25;67(14):11989-12011.

-

Synthetic Methodology: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chem. 2023 Feb 20.

Sources

A Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)thiophene-2-carboxamide for Drug Discovery

Foreword

The thiophene ring is a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics.[3] This guide focuses on a specific, yet promising derivative: 5-(Aminomethyl)thiophene-2-carboxamide. While this compound is not extensively cataloged, its constituent parts—the aminomethyl group and the carboxamide—are functionalities frequently associated with pharmacologically active molecules. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the putative synthesis, characterization, and potential applications of this novel thiophene derivative. We will proceed from foundational precursors, detailing logical synthetic routes and robust characterization methodologies, thereby providing a comprehensive roadmap for its incorporation into drug discovery programs.

Identification and Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 5-(Aminomethyl)thiophene-2-carboxylic acid | 120889-75-0 | C₆H₇NO₂S | 157.19 | Solid |

| Methyl 5-(aminomethyl)thiophene-2-carboxylate | 75985-18-1 | C₇H₉NO₂S | 171.22 | Not specified |

| Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride | 171670-22-7 | C₇H₁₀ClNO₂S | 207.68 | Not specified |

Data sourced from various chemical suppliers and databases.[4][5]

The choice between the carboxylic acid and the methyl ester as a starting material will depend on the chosen synthetic route for amidation. The presence of a primary amine on these precursors introduces a critical consideration: the potential for self-reaction or polymerization. Therefore, a protection strategy for the aminomethyl group may be necessary, a common practice in multi-functional molecule synthesis.

Proposed Synthetic Pathways

The conversion of a carboxylic acid or its ester to a primary carboxamide is a fundamental transformation in organic chemistry. Below are two robust, field-proven methodologies for the synthesis of this compound.

Route A: Direct Amidation of Carboxylic Acid via Active Ester Intermediate

This is a widely used method in peptide synthesis and is adaptable for this transformation. The core principle is the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia source. Coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective for this purpose.[1][6]

Proposed Reaction Scheme:

Caption: Direct amidation of the carboxylic acid precursor.

Experimental Protocol:

-

Protection of the Aminomethyl Group (Optional but Recommended):

-

Dissolve 5-(aminomethyl)thiophene-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base such as sodium bicarbonate, followed by a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected precursor. The causality here is to prevent the amine from reacting with the activated carboxylic acid, which would lead to undesired side products.

-

-

Activation and Amidation:

-

Dissolve the (optionally protected) carboxylic acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add HOBt (1.1 equivalents) and DCC (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Introduce a source of ammonia. This can be gaseous ammonia bubbled through the solution or the addition of a salt like ammonium chloride (NH₄Cl) with a non-nucleophilic base like triethylamine (TEA) to liberate ammonia in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The dicyclohexylurea (DCU) byproduct will precipitate out as a white solid.

-

-

Work-up and Purification:

-

Filter off the DCU precipitate.

-

If the product is in an organic solvent, wash the filtrate with dilute acid (e.g., 1M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection (if applicable):

-

If an N-Boc protecting group was used, dissolve the purified protected amide in a solvent like DCM or dioxane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Evaporate the solvent and excess acid to yield the final product, likely as a salt (e.g., hydrochloride or trifluoroacetate).

-

Route B: Acyl Chloride Formation and Subsequent Amination

This classical approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Proposed Reaction Scheme:

Caption: Synthesis via an acyl chloride intermediate.

Experimental Protocol:

-

Protection of the Aminomethyl Group: This step is highly recommended in this route as the amine will react with thionyl chloride. The N-Boc protection strategy described in Route A is suitable.

-

Acyl Chloride Formation:

-

Place the N-protected carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ byproducts).

-

Add an excess of thionyl chloride, either neat or in an inert solvent like toluene.

-

Add a catalytic amount of DMF (1-2 drops). The Vilsmeier-Haack intermediate formed from SOCl₂ and DMF is the active species that facilitates the reaction.

-

Gently heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

-

Amidation:

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in an inert anhydrous solvent (e.g., THF or DCM).

-

Cool the solution to 0 °C.

-

Slowly add an excess of a concentrated aqueous solution of ammonium hydroxide (NH₄OH). The excess ammonia acts as both the nucleophile and the base to neutralize the HCl generated.

-

Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature.

-

-

Work-up, Purification, and Deprotection:

-

Follow the procedures outlined in steps 3 and 4 of Route A for product isolation, purification, and deprotection.

-

Workflow for Structural Characterization and Purity Assessment

The successful synthesis of this compound must be confirmed through a battery of spectroscopic and analytical techniques. This self-validating system ensures the structural integrity and purity of the final compound.

Characterization Workflow Diagram:

Caption: Standard workflow for compound characterization.

Expected Analytical Data:

| Technique | Expected Observations for this compound |

| ¹H NMR | - Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. - A singlet or broad singlet for the aminomethyl protons (-CH₂NH₂), likely around 3.8-4.5 ppm. - Two broad singlets for the carboxamide protons (-CONH₂), which may be exchangeable with D₂O, typically in the 7.0-8.5 ppm range. |

| ¹³C NMR | - A signal for the carbonyl carbon of the amide (approx. 160-170 ppm). - Four signals for the thiophene ring carbons (approx. 120-150 ppm). - A signal for the aminomethyl carbon (-CH₂-), likely around 40-50 ppm. |

| Mass Spec (HR-MS) | - The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₆H₉N₂OS⁺), allowing for unambiguous confirmation of the molecular formula. |

| IR Spectroscopy | - A strong C=O stretch for the amide carbonyl at approx. 1640-1680 cm⁻¹. - Two N-H stretching bands for the primary amine (approx. 3200-3400 cm⁻¹) and the primary amide (approx. 3100-3350 cm⁻¹). - An N-H bend for the primary amine at approx. 1590-1650 cm⁻¹. |

Potential Applications in Medicinal Chemistry

Thiophene carboxamide derivatives have demonstrated a wide array of pharmacological activities, making them highly attractive scaffolds for drug discovery.[5][7] By synthesizing this compound, researchers can explore several therapeutic avenues:

-

Anticancer Agents: Many thiophene carboxamides exhibit potent antiproliferative effects by targeting key cancer-related proteins like kinases or by inducing apoptosis.[5][7][8] The synthesized compound could be screened against various cancer cell lines (e.g., breast, colon, melanoma) to assess its cytotoxic potential.[7]

-

Antibacterial and Antifungal Agents: The thiophene nucleus is present in several antimicrobial drugs. Novel derivatives are often evaluated for their efficacy against pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Thiophene-containing molecules have been developed as anti-inflammatory drugs. The new compound could be tested in assays that measure the inhibition of inflammatory mediators.[3]

-

Enzyme Inhibition: The specific arrangement of functional groups in this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.

Conclusion

This guide provides a comprehensive technical framework for the synthesis and characterization of the novel compound this compound. By leveraging established precursors and robust synthetic methodologies, researchers can confidently produce this molecule for further investigation. The detailed characterization workflow ensures the structural integrity and purity necessary for reliable biological evaluation. Given the well-documented therapeutic potential of the thiophene carboxamide scaffold, this derivative represents a valuable addition to the chemical library of any drug discovery program, holding promise for the development of new agents to combat a range of diseases.

References

-

Patel, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

-

ResearchGate. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Available at: [Link]

-

Madhu, P., et al. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Journal of the Iranian Chemical Society. Available at: [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Available at: [Link]

-

ProQuest. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

-

PubMed. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Semantic Scholar. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PLOS ONE. Available at: [Link]

-

Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. prepchem.com [prepchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

5-(Aminomethyl)thiophene-2-carboxamide molecular weight and SMILES

Technical Monograph: 5-(Aminomethyl)thiophene-2-carboxamide as a Bioisosteric Scaffold

Abstract

This technical guide profiles This compound , a critical heterocyclic fragment in modern medicinal chemistry. Often utilized as a bioisostere for p-aminomethylbenzamide, this scaffold offers distinct electronic and geometric advantages in Fragment-Based Drug Discovery (FBDD). This document details its physicochemical properties, validated synthetic pathways, and application in serine protease and kinase inhibitor design.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The molecule serves as a bifunctional linker, featuring a primary amine (cationic at physiological pH) for electrostatic interactions and a carboxamide for hydrogen bond networking.

| Property | Data / Value | Notes |

| IUPAC Name | This compound | |

| Common Name | 5-Aminomethyl-2-thenamide | |

| SMILES | NC(=O)c1ccc(CN)s1 | Canonical |

| Molecular Formula | ||

| Molecular Weight | 156.21 g/mol | Average Mass |

| Exact Mass | 156.0357 g/mol | Monoisotopic |

| Precursor CAS | 120889-75-0 (Acid form)75985-18-1 (Methyl ester form) | Note: The free amide is often synthesized in-situ from these stable precursors.[1][2] |

| cLogP | -0.85 (Predicted) | Highly hydrophilic |

| Topological Polar Surface Area (TPSA) | 89.0 | High polar fraction relative to size |

| H-Bond Donors / Acceptors | 2 / 2 | Ideal for S1/S4 pocket binding |

Part 2: Synthetic Pathways & Experimental Protocols

To ensure high purity and avoid the instability of free-base primary amines, the synthesis is best approached via the reduction of stable nitrile precursors or the amidation of the corresponding ester.

Method A: Nitrile Reduction (High Fidelity Route)

This method avoids the handling of unstable chloromethyl intermediates.

-

Starting Material: 5-cyanothiophene-2-carboxamide.

-

Reagents: Sodium Borohydride (

) / Cobalt(II) Chloride ( -

Mechanism: The nitrile group at position 5 is selectively reduced to the primary amine without affecting the carboxamide at position 2.

Protocol:

"To a solution of 5-cyanothiophene-2-carboxamide (1.0 eq) in dry methanol at 0°C, add

(2.0 eq). Portion-wise, add(10.0 eq) over 30 minutes. The evolution of hydrogen gas indicates reaction progress. Stir for 2 hours at room temperature. Quench with 1N HCl (pH < 3) to decompose borate complexes, then basify with to extract the free amine or isolate as the HCl salt."

Method B: Amidation of Methyl Ester (Scalable Route)

-

Starting Material: Methyl 5-(aminomethyl)thiophene-2-carboxylate (CAS 75985-18-1).[3][4]

-

Reagents: 7N Ammonia in Methanol (

). -

Condition: Sealed tube, 60°C, 12-24 hours.

Protocol:

"Dissolve methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride in 7N

in MeOH. Seal the reaction vessel and heat to 60°C. Monitor by TLC (DCM:MeOH 9:1). Upon completion, concentrate in vacuo. The product often precipitates as a white solid requiring only triturating with diethyl ether."

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the conversion logic from the commercially available acid/ester to the target scaffold.

Figure 1: Synthetic workflow comparing the Nitrile Reduction route (Solid Red) vs. Direct Amidation (Dashed).

Part 4: Medicinal Chemistry Applications

Bioisosterism: Thiophene vs. Benzene

This molecule is the thiophene bioisostere of 4-(aminomethyl)benzamide . Replacing the phenyl ring with a thiophene introduces critical changes:

-

Geometry: The C-S-C bond angle (~92°) creates a different vector for the substituents compared to the 1,4-disubstituted benzene (180° vector). This allows the amine "warhead" to access binding pockets that are sterically occluded for the phenyl analog.

-

Electronics: Thiophene is electron-rich (excess

-electrons). This increases the basicity of the carboxamide oxygen, potentially strengthening H-bonds with residues like Ser195 in proteases.

Fragment-Based Drug Discovery (FBDD)

-

Target Class: Serine Proteases (Factor Xa, Thrombin, Trypsin).

-

Mechanism: The primary amine (

) mimics the P1 arginine side chain of natural substrates, anchoring into the S1 specificity pocket (Asp189 interaction). The carboxamide moiety forms hydrogen bonds with the glycine backbone (Gly216/219) in the S4 sub-pocket.

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophoric mapping of the scaffold against serine protease binding sites.

Part 5: References

-

Sigma-Aldrich. 5-(Aminomethyl)thiophene-2-carboxylic acid (Precursor Data).[5] Retrieved from .

-

Fluorochem. Methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride (Precursor Data). Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for Thiophene-2-carboxamide derivatives. Retrieved from .

-

Journal of Medicinal Chemistry. Thiophene-based inhibitors of Factor Xa: Optimization of the P4 position. (Contextual grounding for thiophene bioisosterism in protease inhibitors).

-

PrepChem. Synthesis of 2-acetyl-5-(aminomethyl)thiophene. (Methodology for aminomethyl-thiophene construction). Retrieved from .

Sources

Precision Targeting with Thiophene-2-Carboxamides: A Strategic Guide to Scaffold Optimization

Executive Summary

The thiophene-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the thiophene ring’s ability to act as a bioisostere for benzene, offering unique electronic properties (lone pair availability) and altered metabolic profiles, while the carboxamide moiety provides critical hydrogen-bonding capabilities essential for target engagement (e.g., kinase hinge regions).

This guide moves beyond basic literature reviews to provide a practical, laboratory-focused framework for designing, synthesizing, and validating thiophene-2-carboxamide derivatives. We focus heavily on overcoming the scaffold's primary liabilities—metabolic activation of the sulfur atom—while maximizing its efficacy in oncology and inflammation.

Part 1: Structural Activity Relationship (SAR) & Molecular Design

The Thiophene Advantage

Unlike phenyl rings, thiophene is electron-rich (π-excessive). The sulfur atom donates electrons into the ring system, making the C2 and C5 positions highly reactive to electrophilic substitution.

-

Bioisosterism: Thiophene is roughly the same size as benzene but alters the lipophilicity (LogP) and metabolic clearance.

-

Lone Pair Interactions: The sulfur lone pair can engage in specific non-covalent interactions (S···O or S···π) that phenyl rings cannot, often improving affinity for deep hydrophobic pockets in enzymes like VEGFR-2 or SIRT1.

The Carboxamide "Anchor"

Positioning the carboxamide at C2 is deliberate. In kinase inhibitors, this group frequently mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain.

Strategic Substitution Logic

To optimize this scaffold, we must address three vectors:

-

C3 Position (Steric Gate): Bulky groups here force the carboxamide out of planarity, which can tune selectivity between closely related isoforms.

-

C4/C5 Positions (Electronic Tuning): Electron-withdrawing groups (EWGs) here stabilize the ring against metabolic oxidation (preventing toxic sulfoxide formation).

-

Amide Nitrogen (Solubility): Functionalization here is the primary vector for tuning ADME properties (solubility, permeability).

Caption: Figure 1. SAR Optimization Strategy. The diagram illustrates the three critical vectors for modifying the thiophene-2-carboxamide core to balance potency, selectivity, and metabolic stability.

Part 2: Synthesis Strategies

The Gewald Reaction (Preferred Route)

While amide coupling from commercially available acids is possible, the Gewald reaction is the industry standard for generating highly substituted 2-aminothiophenes, which are immediate precursors to the carboxamides. It is a multicomponent reaction (MCR) that is atom-economic and scalable.

Mechanism:

-

Knoevenagel condensation of a ketone/aldehyde with an

-cyanoester.[2][3] -

Sulfurization (using elemental sulfur

).[4] -

Cyclization to form the thiophene ring.

Synthesis Workflow

The following workflow describes the generation of a library of derivatives targeting VEGFR-2.

Caption: Figure 2. Synthesis Pathway. A stepwise workflow from raw materials to the final bioactive carboxamide derivative using the Gewald reaction followed by peptide coupling.

Part 3: Therapeutic Applications & Data[1][5][6]

Oncology: Kinase Inhibition

Thiophene-2-carboxamides have shown exceptional potency against receptor tyrosine kinases (RTKs), particularly VEGFR-2 (angiogenesis) and EGFR. The sulfur atom facilitates deep hydrophobic pocket penetration that phenyl analogs cannot achieve.

Comparative Potency Data (Representative): The table below illustrates the impact of C5-substitution on VEGFR-2 inhibition (IC50).

| Compound ID | R-Group (C5 Position) | Amide Substituent | IC50 (VEGFR-2) | Metabolic Stability (t1/2) |

| TP-001 | H | 4-fluoroaniline | 450 nM | Low (< 15 min) |

| TP-002 | Methyl | 4-fluoroaniline | 120 nM | Moderate (30 min) |

| TP-003 | tert-Butyl | 4-fluoroaniline | 12 nM | High (> 60 min) |

| TP-004 | Phenyl | N-methylpiperazine | 25 nM | High (> 60 min) |

Insight: Bulky lipophilic groups at C5 (TP-003) not only fill the hydrophobic pocket of the kinase but also block the metabolically vulnerable C5 position, significantly enhancing half-life.

Inflammation: IKK- and COX-2

Derivatives with polar amide substituents (e.g., TP-004 style) have shown dual activity against COX-2 and 5-LOX, offering a potent anti-inflammatory profile with reduced gastric toxicity compared to traditional NSAIDs.

Part 4: ADME & Toxicity Management

The Structural Alert: Thiophene S-Oxidation

The most critical risk in this scaffold is the bioactivation of the thiophene ring by Cytochrome P450 (specifically CYP2C9 and CYP3A4).

-

Mechanism: CYP450 oxidizes the sulfur to a thiophene S-oxide or epoxide.[5][6]

-

Consequence: These electrophiles can react with glutathione (detoxification) or, if depleted, covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

-

Mitigation: Substitution at C4/C5 with electron-withdrawing groups (Cl, CN) or bulky alkyls reduces the electron density on the sulfur, making it less prone to oxidation.

Part 5: Experimental Protocols

Protocol A: Optimized Gewald Synthesis (Microwave Assisted)

Standard thermal heating often results in tarry byproducts. This microwave protocol improves yield and purity.

Materials:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine (10 mmol)

-

Ethanol (10 mL)

Procedure:

-

Preparation: In a 30 mL microwave vial, combine cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

-

Initiation: Add morpholine dropwise. Caution: Exothermic reaction.

-

Reaction: Seal the vial and irradiate at 80°C (100 W) for 15 minutes.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Isolation: The product (ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from MeOH.

-

Validation: Check Purity via HPLC (>95%) and confirm structure via 1H-NMR (Look for amino protons ~7.0 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating step: Always run a known inhibitor (e.g., Sorafenib) as a positive control to verify assay sensitivity.

-

Seeding: Plate MCF-7 or HUVEC cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) in a serial dilution (0.1 nM to 100

M). Final DMSO concentration must be <0.5%. -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media, add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS). Available at: [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry (ACS). Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity (PMC). Available at: [Link]

Sources

5-(Aminomethyl)thiophene-2-carboxamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to serve as a bioisostere for the phenyl ring.[1][2] This guide focuses on a specific, yet powerful, thiophene derivative: 5-(Aminomethyl)thiophene-2-carboxamide . This building block presents a unique trifecta of functionalities—a bioisosteric core, a primary amine for versatile derivatization, and a carboxamide group for crucial hydrogen bonding interactions. This document serves as a technical primer for researchers, providing insights into its synthesis, physicochemical properties, strategic applications in drug design, and proven utility in the development of targeted therapeutics.

Structural and Physicochemical Profile

This compound is a structurally compact and functionally dense molecule, making it an attractive starting point for library synthesis and lead optimization.

Key Structural Features

The molecule's utility is rooted in its three key components:

-

The Thiophene Ring: As a bioisosteric replacement for a monosubstituted phenyl ring, the thiophene core can improve physicochemical properties and metabolic stability of a parent compound.[1] The sulfur atom is not merely a passive structural element; its lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions.[1][2]

-

The C5-Aminomethyl Group: This primary amine serves as a critical handle for synthetic elaboration. It provides a vector for introducing a wide array of substituents to probe the chemical space of a biological target, enabling detailed Structure-Activity Relationship (SAR) studies.

-

The C2-Carboxamide Group: The carboxamide is a classic hydrogen bond donor and acceptor. This functionality is essential for anchoring the molecule within a target's binding site and is a common feature in many successful drug molecules. SAR studies on related thiophene-2-carboxamides have consistently shown that this group is essential for biological activity.[3]

Diagram: Chemical Structure of this compound

Caption: Core structure highlighting the key functional groups.

Physicochemical Properties

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Formula | C₆H₈N₂OS | Defines the elemental composition and molecular weight. |

| Molecular Weight | 156.21 g/mol | A low molecular weight provides a good starting point for lead optimization, allowing for the addition of other groups without violating Lipinski's Rule of Five. |

| XLogP3-AA | ~0.5 - 1.0 | Indicates a favorable balance of hydrophilicity and lipophilicity for oral absorption. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 2 (amine and amide NH₂) | Provides strong potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and sulfur) | Offers additional points for target binding. |

| pKa (basic) | ~9.0-9.5 (aminomethyl) | The primary amine will be protonated at physiological pH, allowing for ionic interactions with targets like aspartate or glutamate residues. |

| pKa (acidic) | ~17-18 (amide NH) | The amide proton is generally not considered acidic under physiological conditions. |

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Functionalization

Proposed Synthetic Protocol: Ammonolysis of the Corresponding Ester

This protocol outlines a straightforward and high-yielding approach starting from the methyl ester precursor.

Diagram: Synthetic Workflow

Caption: A two-step synthesis from the commercially available hydrochloride salt.

Step-by-Step Methodology:

-

Neutralization of the Starting Material:

-

Rationale: The starting material is the hydrochloride salt of the amine, which is not reactive in the subsequent ammonolysis step. A weak base is used to liberate the free amine without hydrolyzing the ester.

-

Procedure: Dissolve methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously until all the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine methyl ester.

-

-

Ammonolysis:

-

Rationale: This is a classic method for converting an ester to a primary amide. Using a concentrated solution of ammonia in methanol drives the reaction to completion.

-

Procedure: Dissolve the free amine methyl ester from the previous step in methanol. Add a concentrated solution of ammonia in methanol (e.g., 7N) in excess. Seal the reaction vessel and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude product can be purified by recrystallization or silica gel column chromatography to afford pure this compound.

-

Functionalization Strategies

The primary amine of this compound is a versatile functional group for further elaboration. Standard organic chemistry transformations can be employed to generate a diverse library of derivatives.

-

Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using standard coupling reagents like EDC/HOBt or HATU[4]) can introduce a wide range of substituents.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides can be used to introduce small alkyl groups, though care must be taken to control the degree of alkylation.

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is demonstrated through its successful application in drug discovery programs. The 5-aminomethyl-thiophene-2-carboxamide scaffold is a key component in several classes of inhibitors targeting enzymes of therapeutic relevance.

Case Study: Factor Xa Inhibitors for Anticoagulation

The development of the blockbuster anticoagulant Rivaroxaban (Xarelto®) provides a compelling case for the utility of the closely related 5-chlorothiophene-2-carboxamide scaffold.[1][5] Structure-activity relationship studies in this area have consistently highlighted the importance of the 5-substituted thiophene-2-carboxamide moiety for potent inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][6]

-

Mechanism of Action: The 5-chlorothiophene moiety of Rivaroxaban occupies the S1 pocket of the FXa active site. The chlorine atom forms a key interaction with the aromatic ring of Tyr228 at the bottom of the pocket.[1] This interaction anchors the inhibitor and is a key determinant of its high affinity. The carboxamide linker is also crucial, forming hydrogen bonds with the backbone of the protein.

-

Relevance to this compound: While Rivaroxaban itself contains a chlorine atom at the 5-position, the extensive SAR studies in this field demonstrate the principle of targeting the S1 pocket with a substituted thiophene. A derivatized aminomethyl group at the 5-position could be designed to form alternative, favorable interactions within the S1 pocket, potentially leading to novel FXa inhibitors with different selectivity or pharmacokinetic profiles. For instance, the amine could be acylated with a small hydrophobic group to mimic the interactions of the chloro group.

Case Study: PARP Inhibitors for Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a major class of anticancer agents, particularly for tumors with BRCA1/2 mutations.[2][7] Many PARP inhibitors feature a carboxamide group, which is critical for binding to the nicotinamide-binding pocket of the enzyme.

-

Design Rationale: The general structure of many PARP inhibitors involves a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, often containing a carboxamide group. This is attached to a larger scaffold that makes additional interactions with the enzyme. Thiophene-based derivatives have been explored in this context.[8]

-

Potential of this compound: This building block provides the essential carboxamide for PARP1/2 binding. The aminomethyl group serves as an ideal attachment point for side chains that can extend into other regions of the active site or solvent-exposed areas, allowing for the fine-tuning of potency, selectivity, and physical properties. For example, the amine could be coupled to a phthalazinone moiety, a common feature in many potent PARP inhibitors like Olaparib.

Diagram: General Derivatization Strategy

Caption: Versatile functionalization of the primary amine.

Drug Discovery and Development Considerations

-

Metabolic Stability: The thiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. However, its metabolic fate is highly dependent on the nature and position of its substituents. Careful consideration of the derivatives' metabolic stability will be crucial in any drug development program.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of approximately 156 g/mol , this compound is an excellent candidate for fragment-based screening. Its multiple interaction points (hydrogen bond donor/acceptor, aromatic ring, basic amine) can provide valuable starting points for developing more potent leads.

-

Library Synthesis: The straightforward functionalization of the aminomethyl group makes this building block ideal for the creation of diverse chemical libraries for high-throughput screening, enabling the rapid exploration of SAR for a given biological target.

Conclusion

This compound is a high-potential building block for modern medicinal chemistry. Its combination of a bioisosteric thiophene core, a versatile primary amine, and a crucial carboxamide moiety provides a robust platform for the design and synthesis of novel therapeutics. As demonstrated by the success of related scaffolds in targeting key enzymes like Factor Xa and PARP, this compound offers a wealth of opportunities for researchers aiming to develop the next generation of targeted medicines. Its utility in both lead optimization and fragment-based approaches ensures its continued relevance in the ever-evolving landscape of drug discovery.

References

-

Perzborn, E., et al. (2011). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5905-5919. [Link]

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

-

Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25. [Link]

-

AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473-1487. [Link]

-

PrepChem. (n.d.). Synthesis of 2-acetyl-5-(aminomethyl)thiophene. Retrieved from [Link]

-

Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

-

Pinto, D. J., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1088381. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

-

Sureshbabu, V. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 91. [Link]

-

PrepChem. (n.d.). Step 1: Preparation of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Organic Syntheses, 92, 237-246. [Link]

-

Goswami, A., et al. (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Advanced Synthesis & Catalysis, 364(12), 2056-2061. [Link]

-

Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5488. [Link]

-

Kharat, S. S., et al. (2023). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Nucleic Acids Research, 51(13), 6663-6677. [Link]

-

Gerasimova, N. S., et al. (2023). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 24(23), 16659. [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Semantic Scholar. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Retrieved from [Link]

-

Clinical Cancer Investigation Journal. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal, 13(2), 40-44. [Link]

-

Frontiers in Oncology. (2022). Phenethyl Isothiocyanate Enhances the Cytotoxic Effects of PARP Inhibitors in High-Grade Serous Ovarian Cancer Cells. Frontiers in Oncology, 11, 788811. [Link]

-

Oriental Journal of Chemistry. (2025). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Oriental Journal of Chemistry, 41(3). [Link]

-

PubChem. (n.d.). 2-(Thiophene-2-amido)thiophene-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxamide. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccij-online.org [ccij-online.org]

Biological Activity of Aminomethyl Thiophene Scaffolds: A Technical Guide

Topic: Biological Activity of Aminomethyl Thiophene Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminomethyl thiophene scaffold (Thiophene-CH₂-NH-R) represents a privileged structural motif in medicinal chemistry, bridging the gap between simple aromatic amines and complex heterocyclic systems. Unlike the direct 2-aminothiophene system—which is often associated with instability and promiscuous assay interference (PAINS)—the aminomethyl variant introduces a methylene spacer. This spacer modulates basicity, enhances conformational flexibility, and serves as a critical vector for "scaffold hopping" from benzylamine-based drugs.

This guide analyzes the pharmacological versatility of this scaffold, ranging from the blockbuster antiplatelet agent Clopidogrel (a cyclic aminomethyl thiophene) to emerging open-chain kinase inhibitors and antimicrobial agents.

Chemical Space & Structural Properties[1][2]

The "Thiophene Effect" in Drug Design

The thiophene ring is a classic bioisostere for the phenyl ring. However, the substitution of a benzene ring with thiophene introduces distinct physicochemical changes:

-

Electronic Character: Thiophene is

-excessive (electron-rich), making it more susceptible to electrophilic attack and oxidative metabolism (e.g., by CYPs). -

Lipophilicity: Thiophene derivatives are generally more lipophilic (

) than their phenyl counterparts, enhancing membrane permeability. -

Steric Profile: The bond angle of C-S-C (~92°) is smaller than the C-C-C angle in benzene, altering the vector of substituents in the 2- and 3-positions.

The Aminomethyl Linker

The introduction of the methylene (-CH₂-) bridge between the thiophene ring and the amine confers specific advantages:

-

Basicity Modulation: The amine is not directly conjugated to the aromatic system, maintaining a pKa typically between 9.0–10.0 (similar to benzylamine), ensuring protonation at physiological pH.

-

Metabolic Stability: It prevents the formation of unstable imines often seen with direct 2-aminothiophenes.

-

Rotational Freedom: The sp3 carbon allows the amine to adopt specific conformations required for binding pockets in kinases and GPCRs.

Therapeutic Applications: Case Studies

Cardiovascular: The Thienopyridine Class (Cyclic Scaffolds)

The most commercially successful application of the aminomethyl thiophene motif is found in the thienopyridine class of antiplatelet agents.

-

Drugs: Ticlopidine, Clopidogrel (Plavix), Prasugrel.

-

Structural Insight: These drugs contain a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This is effectively a "cyclic" 2-(aminomethyl)thiophene.

-

Mechanism: These are prodrugs.[1][2] The thiophene ring undergoes oxidative opening by CYP450 enzymes (CYP2C19) to form an active thiol metabolite, which irreversibly binds to the P2Y12 receptor on platelets.

Oncology: Kinase Inhibition (Open-Chain Scaffolds)

Recent research has pivoted toward open-chain aminomethyl thiophenes as ATP-competitive kinase inhibitors.

-

Targets: VEGFR-2, EGFR, and HPK1 (Hematopoietic Progenitor Kinase 1).

-

Mechanism: The aminomethyl group often acts as a hinge-binder or interacts with the ribose-binding pocket.

-

Example: 2-acylaminothiophene-3-carboxamides have shown dual inhibition of BCR-ABL kinase and microtubules.

Antimicrobial & Antiviral Activity[5][6][7]

-

Antibacterial: 2-(aminomethyl)thiophene derivatives synthesized via reductive amination have demonstrated MIC values <10 µg/mL against S. aureus and A. baumannii. The lipophilic thiophene tail facilitates membrane insertion.

-

Antileishmanial: Compounds like SB-200 (a 2-amino-thiophene derivative) show promise, but aminomethyl variants are being explored to improve solubility and reduce toxicity.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity is heavily dependent on the substitution pattern (Regiochemistry).

| Feature | 2-Aminomethyl Thiophene | 3-Aminomethyl Thiophene |

| Electronic Density | High electron density at C-5 (alpha position). Prone to metabolic oxidation. | Less electron-rich at C-2/C-5 compared to the 2-isomer. |

| Steric Environment | Substituents at C-3 create significant steric clash with the aminomethyl group (Ortho-effect). | Flanked by C-2 and C-4; allows for linear extension of the molecule. |

| Bioactivity Bias | GPCRs & Anti-infectives: Favored for membrane intercalation and receptor pockets (e.g., Clopidogrel). | Kinase Inhibitors: Often favored for linear binding modes in the ATP cleft. |

Experimental Protocols

Synthetic Protocol: Reductive Amination

Objective: Synthesis of N-benzyl-1-(thiophen-2-yl)methanamine. Rationale: Direct alkylation often leads to over-alkylation. Reductive amination is the "Gold Standard" for generating secondary aminomethyl thiophenes.

Reagents:

-

Thiophene-2-carboxaldehyde (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (10 mmol) and benzylamine (10 mmol) in DCE (30 mL). Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of aldehydes.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h).

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Biological Assay: P2Y12 Receptor Binding (In Silico/In Vitro)

Context: Validating the activity of a Clopidogrel-like analog.

-

Metabolic Activation (In Vitro): Incubate the test compound (10 µM) with human liver microsomes (HLM) and NADPH for 30 min at 37°C to generate the active thiol metabolite.

-

Platelet Aggregation Assay: Treat platelet-rich plasma (PRP) with the metabolically activated mixture. Induce aggregation with ADP (5-20 µM). Measure light transmission (aggregometry).

-

Endpoint: Calculate % inhibition relative to vehicle control.

Visualizations

Synthesis Pathway: Reductive Amination

This diagram illustrates the conversion of Thiophene-2-carboxaldehyde to the active Aminomethyl scaffold.

Caption: Standard reductive amination pathway for generating secondary aminomethyl thiophene scaffolds.

Mechanism of Action: Clopidogrel Bioactivation

This diagram details the critical bioactivation step required for thienopyridine efficacy.

Caption: Two-step bioactivation of cyclic aminomethyl thiophenes (thienopyridines) to active P2Y12 antagonists.

Data Summary: Biological Activity Spectrum[4][6][8][9][10]

| Compound Class | Target | IC50 / MIC | Key Structural Feature |

| Thienopyridines (e.g., Clopidogrel) | P2Y12 Receptor | Irreversible | Cyclic aminomethyl; requires CYP activation. |

| 2-Aminomethyl Thiophenes | S. aureus (MRSA) | 4–8 µg/mL | Lipophilic tail; membrane disruption. |

| Thiophene-3-carboxamides | VEGFR-2 Kinase | ~30 nM | Open-chain; ATP-competitive binding. |

| SB-200 Derivatives | Leishmania spp.[3] | ~4.25 µM | 2-amino-thiophene core; immunomodulation. |

References

-

Pereillo, J. M., et al. (2002). "Structure and stereochemistry of the active metabolite of clopidogrel." Drug Metabolism and Disposition. Link

-

Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica. Link

-

Abdel-Mohsen, H. T., et al. (2015). "Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules." Journal of Medicinal Chemistry. Link

-

López-Rojas, P., et al. (2023). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[4] Frontiers in Cellular and Infection Microbiology. Link

-

Savi, P., & Herbert, J. M. (2005). "Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis." Seminars in Thrombosis and Hemostasis. Link

Sources

- 1. Clopidogrel - Wikipedia [en.wikipedia.org]

- 2. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Methodological & Application

Application Note: A Strategic Synthesis of 5-(Aminomethyl)thiophene-2-carboxamide from 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(Aminomethyl)thiophene-2-carboxamide, a valuable bifunctional building block for pharmaceutical research and drug development. The described synthetic route commences with the readily available starting material, 2-acetylthiophene, and proceeds through a logical five-step sequence: haloform oxidation, electrophilic halogenation, amidation, nucleophilic cyanation, and final reduction. This document offers detailed experimental procedures, explains the rationale behind methodological choices, summarizes key reaction data, and addresses potential challenges, ensuring scientific integrity and practical applicability for researchers in medicinal and organic chemistry.

Introduction: The Significance of Functionalized Thiophene Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone in the design of novel bioactive molecules. Thiophene-2-carboxamide derivatives, in particular, have garnered significant attention, exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1]

The target molecule, this compound, incorporates two key reactive handles: a primary amine and a primary carboxamide. This dual functionality allows for orthogonal derivatization, making it an exceptionally versatile intermediate for constructing compound libraries, developing targeted covalent inhibitors, or synthesizing complex drug candidates.

This guide details a rational and efficient synthetic pathway starting from the commercial bulk chemical 2-acetylthiophene. The chosen strategy prioritizes regioselectivity and functional group compatibility, avoiding cumbersome protection-deprotection sequences.

Overall Synthetic Pathway

The transformation of 2-acetylthiophene into this compound is accomplished via a five-step linear synthesis. The strategy involves first establishing the carboxamide precursor at the 2-position, followed by systematic functionalization at the 5-position to build the aminomethyl side chain.

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle hazardous reagents such as thionyl chloride, cyanide salts, and lithium aluminum hydride with extreme caution and according to institutional safety guidelines.

Step 1: Oxidation of 2-Acetylthiophene to Thiophene-2-carboxylic Acid

Principle: The haloform reaction provides a classic and efficient method for converting methyl ketones into carboxylic acids.[2][3] An aqueous alkaline solution of sodium hypochlorite serves as the oxidant, converting the acetyl group into a trichloromethyl intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification yields the final carboxylic acid.

Protocol:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of sodium hydroxide (60 g, 1.5 mol) in 400 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 10 °C, slowly add commercial sodium hypochlorite solution (approx. 500 mL of 10-15% solution, ~0.75-1.1 mol) with vigorous stirring.

-

Add 2-acetylthiophene (63.1 g, 0.5 mol) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the mixture back to 10 °C and cautiously add a solution of sodium bisulfite (approx. 20-30 g) until the excess hypochlorite is quenched (test with starch-iodide paper).

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material and the chloroform byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 100 mL), and dry under vacuum to yield thiophene-2-carboxylic acid.

| Parameter | Value |

| Reagents | 2-Acetylthiophene, NaOH, NaOCl, HCl |

| Solvent | Water |

| Temperature | 0-10 °C, then Room Temperature |

| Typical Yield | 85-95% |

| Purity Check | Melting Point, ¹H NMR |

Step 2: Electrophilic Bromination of Thiophene-2-carboxylic Acid

Principle: The thiophene ring is highly susceptible to electrophilic aromatic substitution, primarily at the 2- and 5-positions. The carboxylic acid group at the 2-position directs incoming electrophiles to the 5-position. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for electron-rich heterocycles like thiophene.[4][5]

Protocol:

-

In a 500 mL round-bottom flask, dissolve thiophene-2-carboxylic acid (25.6 g, 0.2 mol) in 200 mL of a 1:1 mixture of acetic acid and chloroform.

-

Protect the flask from light by wrapping it in aluminum foil.

-

Add N-Bromosuccinimide (NBS) (35.6 g, 0.2 mol) portion-wise over 30 minutes with stirring. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (100 mL), water (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-bromothiophene-2-carboxylic acid.

| Parameter | Value |

| Reagents | Thiophene-2-carboxylic acid, NBS |

| Solvent | Acetic Acid / Chloroform |

| Temperature | Room Temperature |

| Typical Yield | 80-90% |

| Purity Check | Melting Point, ¹H NMR, MS |

Step 3: Amidation of 5-Bromothiophene-2-carboxylic Acid

Principle: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A common and effective method involves activating the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by in-situ quenching with an ammonia source.[6]

Protocol:

-

In a 500 mL flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl and SO₂ fumes), suspend 5-bromothiophene-2-carboxylic acid (31.0 g, 0.15 mol) in 150 mL of toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

-

Carefully add thionyl chloride (16.4 mL, 26.8 g, 0.225 mol) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solid should dissolve as the acyl chloride forms.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

Dissolve the crude acyl chloride residue in 150 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 50 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Remove the THF under reduced pressure. Add 200 mL of water to the residue.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry to afford 5-bromothiophene-2-carboxamide.

| Parameter | Value |

| Reagents | 5-Bromothiophene-2-carboxylic acid, SOCl₂, NH₃/NH₄OH |

| Solvent | Toluene, then THF |

| Temperature | Reflux, then 0 °C to RT |

| Typical Yield | 90-98% |

| Purity Check | Melting Point, ¹H NMR, IR |

Step 4: Palladium-Catalyzed Cyanation of 5-Bromothiophene-2-carboxamide

Principle: The conversion of an aryl bromide to an aryl nitrile can be achieved via palladium-catalyzed cross-coupling. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (potassium ferrocyanide) is a safer and more environmentally benign alternative to highly toxic cyanide salts.[7]

Protocol:

-

To an oven-dried Schlenk flask, add 5-bromothiophene-2-carboxamide (20.6 g, 0.1 mol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (18.6 g, 0.044 mol), palladium(II) acetate (Pd(OAc)₂) (0.224 g, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.11 g, 2 mol%).

-

Add sodium carbonate (21.2 g, 0.2 mol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add 200 mL of degassed N,N-dimethylacetamide (DMAc).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Cool the mixture to room temperature and dilute with 400 mL of ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble salts.

-

Wash the filtrate with water (3 x 200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-cyanothiophene-2-carboxamide.

| Parameter | Value |

| Reagents | 5-Bromothiophene-2-carboxamide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, Na₂CO₃ |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Temperature | 120-130 °C |

| Typical Yield | 65-80% |

| Purity Check | Melting Point, ¹H NMR, IR, MS |

Step 5: Reduction of 5-Cyanothiophene-2-carboxamide to this compound

Principle: The simultaneous reduction of a nitrile to a primary amine while preserving a primary amide can be challenging. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both functional groups. However, by carefully controlling the stoichiometry and reaction conditions (e.g., low temperature), it is possible to selectively reduce the nitrile. An alternative, milder approach would be catalytic hydrogenation. Here, we present the LiAlH₄ protocol, which also reduces the amide. Correction: LiAlH₄ will reduce both the nitrile and the amide. A more selective method like catalytic hydrogenation with a specific catalyst (e.g., Raney Nickel) under controlled conditions would be required to selectively reduce the nitrile. For the purpose of this guide, we will proceed with a method that reduces the nitrile to the desired aminomethyl group. Given the potency of LiAlH4, it will reduce both the nitrile and the carboxamide. A more selective method is required. Catalytic hydrogenation using Raney Nickel or a rhodium catalyst under specific conditions can often achieve selective nitrile reduction in the presence of an amide.

Protocol (Catalytic Hydrogenation):

-

To a high-pressure hydrogenation vessel, add 5-cyanothiophene-2-carboxamide (7.6 g, 0.05 mol) and Raney Nickel (approx. 1.5 g, 50% slurry in water, washed with ethanol).

-

Add 150 mL of ethanol saturated with ammonia. (The ammonia helps to prevent the formation of secondary amines).

-

Seal the vessel and purge several times with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the mixture to 50-60 °C and stir vigorously for 6-12 hours, or until hydrogen uptake ceases.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the catalyst through a pad of Celite® and wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain this compound.

| Parameter | Value |

| Reagents | 5-Cyanothiophene-2-carboxamide, Raney Nickel, H₂, Ammonia |

| Solvent | Ethanolic Ammonia |

| Temperature | 50-60 °C |

| Typical Yield | 70-85% |

| Purity Check | ¹H NMR, ¹³C NMR, HRMS |

Summary of Synthesis and Characterization Data

| Step | Intermediate/Product | Formula | MW ( g/mol ) | Expected Yield (%) | Key Characterization |

| 1 | Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 85-95 | MP: 125-127 °C |

| 2 | 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | 80-90 | MP: 138-141 °C |

| 3 | 5-Bromothiophene-2-carboxamide | C₅H₄BrNOS | 206.06 | 90-98 | MP: 178-181 °C |

| 4 | 5-Cyanothiophene-2-carboxamide | C₆H₄N₂OS | 152.18 | 65-80 | MP: ~200 °C (dec.) |

| 5 | This compound | C₆H₈N₂OS | 156.21 | 70-85 | NMR, HRMS |

Conclusion

This application note outlines a robust and logical five-step synthesis for producing this compound from 2-acetylthiophene. The described protocols utilize well-established chemical transformations and address key challenges such as regioselectivity and functional group compatibility. By providing detailed, step-by-step instructions and explaining the underlying chemical principles, this guide serves as a valuable resource for researchers aiming to synthesize this versatile chemical building block for applications in drug discovery and medicinal chemistry.

References

- Mancuso, R., Novello, M., Russo, P., & Gabriele, B. (2020). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. ChemistryOpen.

-

Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. [Link]

-

ACS Publications (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

- Google Patents (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Al-Ghorbani, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

-

Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives. [Link]

- Google Patents. US2462697A - Thiophene-2-carboxylic acid.

- Google Patents.

-

IP.com. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

-

ResearchGate. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

PubChem. Thiophene-2-carboxylic acid (2-cyclopentyl-ethyl)-amide. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

OUCI. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. [Link]

-

Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

-

ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

-

PubMed. LiAlH4 -Induced Selective Ring Rearrangement of 2-(2-Cyanoethyl)aziridines toward 2-(Aminomethyl)pyrrolidines and 3-Aminopiperidines as Eligible Heterocyclic Building Blocks. [Link]

-

PMC. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. [Link]

-

ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

- Google Patents. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]